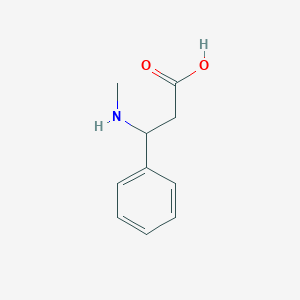

3-(Methylamino)-3-phenylpropanoic acid

Description

Properties

IUPAC Name |

3-(methylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9(7-10(12)13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENXBHNUVVFNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507158 | |

| Record name | 3-(Methylamino)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76497-43-3 | |

| Record name | 3-(Methylamino)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methylamino)-3-phenylpropanoic Acid

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(methylamino)-3-phenylpropanoic acid, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental protocols for this specific compound, this guide presents a proposed synthetic route based on established chemical transformations.

Synthesis of this compound

A plausible and efficient two-step synthesis for this compound is proposed. The first step involves the synthesis of the precursor, 3-amino-3-phenylpropanoic acid, via a one-pot reaction. The second step is the N-methylation of this intermediate.

Proposed Synthesis Workflow

The overall synthetic strategy is outlined in the diagram below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-3-phenylpropanoic Acid

This procedure is adapted from the known synthesis of 3-amino-3-arylpropionic acids.[1]

-

Materials:

-

Benzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (2 equivalents) in ethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 3-amino-3-phenylpropanoic acid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure amino acid.

-

Step 2: N-Methylation via Eschweiler-Clarke Reaction

This is a classic method for the methylation of primary amines that avoids the formation of quaternary ammonium salts.[2][3][4]

-

Materials:

-

3-Amino-3-phenylpropanoic acid

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

-

Procedure:

-

To a round-bottom flask, add 3-amino-3-phenylpropanoic acid (1 equivalent).

-

Add an excess of aqueous formaldehyde (approximately 2.2 equivalents).

-

Slowly add an excess of formic acid (approximately 2.2 equivalents) to the mixture. The reaction is exothermic and will evolve carbon dioxide.

-

Heat the reaction mixture at 80-100 °C for several hours until the evolution of CO₂ ceases.

-

Cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization.

-

Characterization

Physical and Predicted Spectroscopic Data of this compound

The following table summarizes the key physical and computed spectroscopic properties of the target molecule.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Solid (predicted) |

| ¹H NMR (Predicted) | Phenyl protons (multiplet, ~7.2-7.4 ppm), CH-N (triplet or multiplet), CH₂ (multiplet), N-CH₃ (singlet) |

| ¹³C NMR (Predicted) | Carbonyl carbon (~175-180 ppm), Phenyl carbons (~125-140 ppm), CH-N, CH₂, N-CH₃ |

| Mass Spec (m/z) | [M+H]⁺ = 180.1025 |

Experimental Characterization of 3-Phenylpropanoic Acid (Precursor)

The following table presents the experimental spectroscopic data for the precursor compound, 3-phenylpropanoic acid.

| Analysis | Data |

| ¹H NMR (CDCl₃) | δ 7.34 – 7.17 (m, 5H, Ar-H), 2.97 (t, J = 7.8 Hz, 2H, Ar-CH₂), 2.69 (t, J = 7.8 Hz, 2H, CH₂-COOH) |

| ¹³C NMR (CDCl₃) | δ 179.0 (C=O), 140.5 (Ar-C), 128.5 (Ar-CH), 128.3 (Ar-CH), 126.3 (Ar-CH), 35.8 (Ar-CH₂), 30.7 (CH₂-COOH) |

| IR (KBr, cm⁻¹) | 2930 (C-H stretch), 1705 (C=O stretch), 1495, 1454 (C=C aromatic stretch), 1412 (O-H bend), 1220 (C-O stretch), 935 (O-H bend) |

| Mass Spec (EI) | m/z (%): 150 (M⁺, 35), 105 (20), 104 (100), 91 (65), 78 (15), 77 (20) |

Biological Context: Metabolic Pathway

3-Phenylpropionic acid, the precursor to our target molecule, is a known metabolite of the essential amino acid phenylalanine. It is produced by the gut microbiota and subsequently metabolized in the host. The primary enzyme involved in its degradation is the medium-chain acyl-CoA dehydrogenase (MCAD).[5][6][7]

Caption: Metabolic pathway of 3-phenylpropionic acid.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers can use the proposed synthetic route as a starting point for their experimental work, and the provided characterization data for the precursor will be useful for comparative analysis. The biological context highlights the potential relevance of this class of compounds in metabolic studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] The Enzymatic Basis for the Dehydrogenation of 3-Phenylpropionic Acid: In Vitro Reaction of 3- Phenylpropionyl-CoA with Various Acyl-CoA Dehydrogenases | Semantic Scholar [semanticscholar.org]

- 7. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Methylamino)-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(Methylamino)-3-phenylpropanoic acid. The information presented herein is compiled from various chemical databases and scientific literature. It is important to note that while fundamental identifiers are well-established, many of the specific physicochemical parameters are based on computational predictions and await experimental verification.

Core Physicochemical Data

This compound is a derivative of β-alanine, featuring a phenyl group and a methylamino substituent at the third carbon position. Its core identifiers are essential for its unambiguous identification in research and development.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 76497-43-3[1] |

| Molecular Formula | C₁₀H₁₃NO₂[1] |

| Molecular Weight | 179.22 g/mol [2] |

| Canonical SMILES | CNC(CC(=O)O)C1=CC=CC=C1[1] |

Quantitative Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is critical to recognize that most of these values are computationally predicted and should be used as estimates pending experimental determination.

| Property | Value | Data Type |

| Melting Point | Not available | Experimental |

| Boiling Point | 301.8 °C at 760 mmHg[1] | Predicted |

| Water Solubility | Not available | Experimental |

| logP (Octanol-Water Partition Coefficient) | 1.81[1] | Predicted |

| pKa (Acid Dissociation Constant) | Not available | Experimental |

| Density | 1.123 g/cm³[1] | Predicted |

| Vapor Pressure | 0.000456 mmHg at 25°C[1] | Predicted |

| Flash Point | 136.3 °C[1] | Predicted |

| Hydrogen Bond Donor Count | 2[1] | Computed |

| Hydrogen Bond Acceptor Count | 3[1] | Computed |

| Rotatable Bond Count | 4[1] | Computed |

Experimental Protocols

General Synthesis of β-Amino Acids

A common route for the synthesis of β-amino acids, such as this compound, is the Rhodanine-based synthesis . This method involves the condensation of an aromatic aldehyde (benzaldehyde) with rhodanine, followed by hydrolysis and subsequent reductive amination with methylamine.

Determination of Physicochemical Properties

-

Melting Point: Determined using a calibrated melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.

-

Boiling Point: Can be determined by distillation. For small quantities or high-boiling point compounds, techniques like micro-boiling point determination or thermogravimetric analysis (TGA) can be employed.

-

Solubility: Typically determined by the shake-flask method. A known amount of the compound is agitated in a specific solvent (e.g., water) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, often by UV-Vis spectroscopy or HPLC.

-

logP (Octanol-Water Partition Coefficient): The shake-flask method is the standard. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined to calculate the partition coefficient.

-

pKa (Acid Dissociation Constant): Potentiometric titration is a common method. A solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the inflection point of the titration curve. UV-Vis spectrophotometry can also be used if the chromophore's absorbance changes with ionization state.

Biological Context and Synthetic Utility

Currently, there is no documented direct biological activity or involvement in specific signaling pathways for this compound in the reviewed literature. Its primary significance in a biological context is its role as a key intermediate in the synthesis of more complex pharmacologically active molecules, notably antagonists of the platelet fibrinogen receptor (GPIIb/IIIa).[1]

The following diagram illustrates the logical relationship of this compound as a building block in a synthetic pathway.

This diagram shows that this compound serves as a crucial molecular scaffold, derived from simpler starting materials and subsequently elaborated to produce complex drug candidates targeting the platelet fibrinogen receptor. This receptor plays a key role in platelet aggregation, a critical process in thrombosis.

References

The Predicted Biological Activity of beta-(Methylamino)benzenepropanoic Acid: A Technical Guide

Disclaimer: This technical guide provides a predictive analysis of the biological activity of beta-(methylamino)benzenepropanoic acid based on its structural similarity to the known neuropsychotropic drug, phenibut (β-phenyl-γ-aminobutyric acid). To date, there is no publicly available experimental data on the biological activity of beta-(methylamino)benzenepropanoic acid. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future experimental investigation.

Introduction

beta-(Methylamino)benzenepropanoic acid is a derivative of β-phenylalanine, featuring a methyl group on the amine. Its structural resemblance to phenibut, a known modulator of the central nervous system, suggests that it may possess significant biological activity. Phenibut is recognized for its anxiolytic and nootropic effects, which are primarily attributed to its action as a gamma-aminobutyric acid (GABA) receptor B (GABA-B) agonist.[1][2] This guide will extrapolate from the known pharmacology of phenibut and related compounds to predict the biological profile of beta-(methylamino)benzenepropanoic acid, and provide detailed experimental protocols to validate these predictions.

Predicted Biological Activity and Mechanism of Action

Based on its structural similarity to phenibut, beta-(methylamino)benzenepropanoic acid is predicted to act as a GABA-B receptor agonist.[2][3] The presence of the phenyl ring is expected to facilitate its passage across the blood-brain barrier, a characteristic feature of phenibut that allows it to exert its effects on the central nervous system.[4]

The N-methyl group may influence the compound's potency, selectivity, and pharmacokinetic profile compared to its unmethylated counterpart. N-methylation in other neurologically active compounds has been shown to alter receptor binding affinity and metabolic stability.

The primary predicted mechanism of action is the binding to and activation of GABA-B receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission.[5] Activation of these receptors leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels, ultimately resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[6]

It is also plausible that beta-(methylamino)benzenepropanoic acid could exhibit some activity at GABA-A receptors, albeit likely to a lesser extent than at GABA-B receptors, similar to phenibut.[2][3] Furthermore, given its phenylethylamine backbone, potential interactions with monoamine neurotransmitter systems, such as dopamine, cannot be entirely ruled out and warrant investigation.[3]

Predicted Signaling Pathway

The predicted signaling pathway for beta-(methylamino)benzenepropanoic acid, based on its presumed agonism at the GABA-B receptor, is depicted below.

Quantitative Data Summary (Hypothetical)

As no experimental data exists for beta-(methylamino)benzenepropanoic acid, the following table presents data for the structurally related compound, phenibut, to provide a comparative reference. It is hypothesized that the N-methylated analog would exhibit similar or potentially enhanced potency.

| Compound | Receptor Target | Assay Type | Measured Activity (Ki or IC50) | Reference |

| (R)-Phenibut | GABA-B | Radioligand Binding | 92 ± 3 µM | [1] |

| Racemic Phenibut | GABA-B | Radioligand Binding | 177 ± 2 µM | [1] |

| Baclofen | GABA-B | Radioligand Binding | 6.0 ± 1 µM | [1] |

Detailed Experimental Protocols

To empirically determine the biological activity of beta-(methylamino)benzenepropanoic acid, the following experimental protocols are recommended.

GABA-B Receptor Binding Assay

This assay will determine the binding affinity of the test compound for the GABA-B receptor.

Materials:

-

Rat brain tissue (cortex or cerebellum)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]-CGP54626 (a selective GABA-B antagonist)

-

Non-specific binding control: Baclofen (1 mM)

-

Test compound: beta-(methylamino)benzenepropanoic acid

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. The final pellet, containing the cell membranes, is resuspended in the assay buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]-CGP54626, and varying concentrations of the test compound or baclofen for non-specific binding.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Assay

This assay will assess the potential of the test compound to inhibit the reuptake of key monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

-

Assay Buffer: Krebs-Ringer-HEPES buffer

-

Radiolabeled neurotransmitters: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin

-

Known reuptake inhibitors for positive controls (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT)

-

Test compound: beta-(methylamino)benzenepropanoic acid

Procedure:

-

Cell Plating: Plate the transporter-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the test compound or a known inhibitor for 10-20 minutes at room temperature.

-

Uptake Initiation: Add the respective radiolabeled neurotransmitter to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lysis and Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of neurotransmitter reuptake for each concentration of the test compound and determine the IC50 value.

Experimental Workflow Diagram

Conclusion

While there is currently a lack of direct experimental evidence, the structural analogy to phenibut provides a strong rationale for predicting that beta-(methylamino)benzenepropanoic acid will exhibit biological activity as a GABA-B receptor agonist. This could translate to potential anxiolytic, nootropic, and muscle relaxant properties. The N-methyl group is a key structural modification that may influence its pharmacological profile. The experimental protocols detailed in this guide provide a clear path for the empirical validation of these predictions. Further research into this compound is warranted to explore its potential as a novel therapeutic agent for neurological and psychiatric disorders.

References

- 1. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurosteroid Analogues. 18. Structure–Activity Studies of ent-Steroid Potentiators of γ-Aminobutyric Acid type A Receptors and Comparison of Their Activities with Those of Alphaxalone and Allopregnanolone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzenepropanoic acid, beta-((methylamino)carbonyl)- | C11H13NO3 | CID 155879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP2478098B1 - Preparation of beta-amino acids - Google Patents [patents.google.com]

- 5. beta-(Benzoylamino)-alpha-hydroxy-,6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-ylester,(2aR-(2a-alpha,4-beta,4a-beta,6-beta,9-alpha(alpha-R*,beta-S*),11-alpha,12-alpha,12a-alpha,2b-alpha))-benzenepropanoic acid | C47H51NO14 | CID 15983941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Methyl-N-phenyl-beta-alanine ethyl ester, 99%, Thermo Scientific Chemicals 25 g [thermofisher.com]

3-(Methylamino)-3-phenylpropanoic Acid: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-(Methylamino)-3-phenylpropanoic acid, also known by its synonym β-(Methylamino)benzenepropanoic acid, is a substituted β-amino acid derivative. While direct therapeutic applications of this compound are not extensively documented in publicly available literature, its significance lies in its role as a crucial chemical intermediate in the synthesis of more complex, pharmacologically active molecules. This technical guide provides an overview of the known applications of this compound, with a focus on its utility in the development of therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 76497-43-3 |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not reported |

| Boiling Point | 301.8 °C at 760 mmHg (Predicted) |

| Solubility | Slightly soluble in water |

Role as a Synthetic Intermediate

The primary documented application of this compound is as a building block in the synthesis of antagonists for the platelet fibrinogen receptor, also known as Glycoprotein IIb/IIIa (GP IIb/IIIa).

Platelet Fibrinogen Receptor (GP IIb/IIIa) Antagonists

The platelet fibrinogen receptor (GP IIb/IIIa) is a key player in the final common pathway of platelet aggregation, a critical process in thrombosis. Antagonists of this receptor are potent antiplatelet agents used in the prevention and treatment of cardiovascular events such as myocardial infarction and stroke.

The synthesis of certain GP IIb/IIIa antagonists utilizes this compound as a precursor to introduce a specific pharmacophore. The structural backbone of this amino acid derivative is incorporated into the final drug molecule, contributing to its binding affinity and selectivity for the receptor.

Below is a generalized workflow illustrating the use of this compound in the synthesis of a hypothetical platelet fibrinogen receptor antagonist.

Potential Therapeutic Areas (Indirect)

While this compound itself is not a therapeutic agent, the final products derived from it target a range of cardiovascular diseases. The therapeutic areas where its derivatives have potential applications are summarized in Table 2.

| Therapeutic Area | Target | Mechanism of Action of Final Product |

| Cardiovascular Disease | Platelet Fibrinogen Receptor (GP IIb/IIIa) | Inhibition of platelet aggregation |

| Thrombosis | Platelet Fibrinogen Receptor (GP IIb/IIIa) | Prevention of blood clot formation |

| Acute Coronary Syndromes | Platelet Fibrinogen Receptor (GP IIb/IIIa) | Reduction of ischemic events |

Experimental Protocols

Detailed experimental protocols for the synthesis of specific platelet fibrinogen receptor antagonists are proprietary and typically found within patent literature. However, a general procedure for a key synthetic step involving this compound, such as amide bond formation, is outlined below. This protocol is illustrative and would require optimization for a specific synthetic route.

General Protocol for Amide Coupling:

-

Activation of the Carboxylic Acid: this compound (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran). A coupling agent (e.g., dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.1 equivalents) and an activator (e.g., N-hydroxysuccinimide (NHS), 1-hydroxybenzotriazole (HOBt)) (1.1 equivalents) are added. The reaction is stirred at room temperature for 1-2 hours.

-

Amine Addition: The desired amine-containing scaffold molecule (1 equivalent) is added to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (if DCC is used). The filtrate is washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide.

The following diagram illustrates the logical flow of a typical synthetic chemistry experiment.

Conclusion

This compound is a valuable molecule in the field of medicinal chemistry, primarily serving as a key building block for the synthesis of potent therapeutic agents. Its utility in the construction of platelet fibrinogen receptor antagonists highlights its importance in the development of drugs for cardiovascular diseases. While direct therapeutic applications are not currently established, its role as a synthetic intermediate underscores its significance in the drug discovery and development pipeline. Further research into derivatives of this compound may unveil novel therapeutic opportunities in various disease areas.

An In-depth Technical Guide to the Synthesis of 3-(Methylamino)-3-phenylpropanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 3-(methylamino)-3-phenylpropanoic acid and its derivatives and analogs. These compounds are of significant interest in medicinal chemistry and drug development due to their structural resemblance to β-amino acids, which are known to exhibit a range of biological activities. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes relevant synthetic and biological pathways.

Core Synthetic Strategies

The synthesis of this compound and its analogs primarily revolves around the formation of the β-amino acid scaffold. Key methodologies include the Mannich reaction, reductive amination, and asymmetric synthesis approaches to yield enantiomerically pure products.

Mannich-Type Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine. For the synthesis of N-methyl-β-phenylalanine derivatives, a variation of this reaction using a malonic acid half-ester, benzaldehyde, and methylamine can be employed.

A detailed asymmetric Mannich-type reaction has been reported for the synthesis of a protected precursor to a related compound, (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid. This method utilizes a chiral auxiliary to achieve high stereoselectivity.[1]

Reductive Amination

Reductive amination offers a versatile route to the target compounds, typically starting from a β-keto acid or ester. The reaction of a β-keto acid like 3-oxo-3-phenylpropanoic acid with methylamine, followed by reduction of the resulting imine, yields the desired this compound. Various reducing agents can be employed for this transformation.

Asymmetric Synthesis

Given the importance of stereochemistry in biological activity, enantioselective synthesis is crucial. This can be achieved through several approaches:

-

Chiral Auxiliaries: As demonstrated in the asymmetric Mannich-type reaction, chiral auxiliaries can direct the stereochemical outcome of the reaction.[1]

-

Enzymatic Resolution: Enzymes, such as lipases, can be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of a β-amino ester, allowing for the separation of the enantiomers.

-

Biocatalysis: Whole-cell biocatalysts, such as those from Rhodococcus species, have been successfully used for the enantioselective synthesis of β-amino acids.[2] Transaminases are another class of enzymes that can be employed for the asymmetric synthesis of β-amino acids from prochiral keto acids.[3]

Quantitative Data on Synthesis

The following tables summarize quantitative data from representative synthetic procedures for this compound analogs.

| Product | Starting Materials | Method | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid | 3-Phenylpropionic acid, Benzyl isopropoxymethyl carbamate | Asymmetric Mannich-type Reaction | 52 | >99 | [1] |

| N-Cbz-N-Methyl-L-phenylalanine | N-Cbz-L-phenylalanine | N-Methylation | 85.7 | Not applicable | [4] |

| N-Boc-N-Methyl-L-phenylalanine | N-Boc-L-phenylalanine | N-Methylation | High | Not applicable | [4] |

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic Acid[1]

This protocol describes a key step in the synthesis of a protected precursor, which can be subsequently modified to obtain the target compound.

Step A: Acylation of Chiral Auxiliary

-

A suspension of (4S)-4-(1-methylethyl)-5,5-diphenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C.

-

n-Butyllithium (1.06 equiv) is added, and the resulting solution is warmed to -15 °C and then re-cooled to -70 °C.

-

A solution of 3-phenylpropanoyl chloride (1.1 equiv) in THF is added, maintaining the temperature between -70 and -60 °C.

-

The reaction is stirred for 30 minutes and then worked up to yield the acylated auxiliary.

Step B: Asymmetric Mannich-Type Reaction

-

The acylated auxiliary (1.0 equiv) is dissolved in dichloromethane and cooled to -50 °C.

-

Titanium tetrachloride (1.05 equiv) is added, followed by triethylamine until a dark red color persists.

-

A solution of benzyl isopropoxymethyl carbamate (1.05 equiv) in dichloromethane is added, followed by another equivalent of titanium tetrachloride.

-

The reaction is stirred at 0-2 °C for 3 hours and then quenched.

Step C: Hydrolysis and Isolation

-

The product from Step B is hydrolyzed using lithium hydroxide and hydrogen peroxide in a THF/water mixture.

-

The chiral auxiliary is recovered, and the aqueous layer is acidified.

-

Extraction with an organic solvent followed by purification yields (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid.

Yield: 52% Enantiomeric Excess: >99%

Protocol 2: N-Methylation of N-Cbz-L-phenylalanine[4]

This protocol describes the N-methylation of a protected α-amino acid, a reaction that can be adapted for β-amino acid derivatives.

-

To a solution of N-Cbz-L-phenylalanine (1.0 equiv) in THF, add sodium hydride (2.2 equiv) at 0 °C.

-

After stirring for 30 minutes, add methyl iodide (2.0 equiv) and stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Acidify the aqueous layer and extract again to isolate the N-methylated product.

Yield: 85.7%

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural analogs, β-amino acids, are known to be incorporated into peptidomimetics. These peptidomimetics can be designed to target various biological pathways, including those involving proteases. The general workflow for synthesizing and screening such compounds is outlined below.

General Workflow for Synthesis and Screening

General workflow for the synthesis and screening of bioactive compounds.

Solid-Phase Peptide Synthesis (SPPS) Workflow for β-Amino Acid Derivatives

β-Amino acids can be incorporated into peptides using solid-phase peptide synthesis (SPPS) to create peptidomimetics with enhanced stability and novel biological activities.

Solid-phase synthesis workflow for incorporating β-amino acids.

Conclusion

The synthesis of this compound derivatives and analogs can be achieved through established organic chemistry methodologies. The choice of synthetic route depends on the desired stereochemistry and the availability of starting materials. Asymmetric synthesis and enzymatic methods are particularly valuable for obtaining enantiomerically pure compounds, which are often essential for targeted biological activity. Further research into the specific biological targets and mechanisms of action of these compounds will be crucial for their future development as therapeutic agents.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]

- 4. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 3-(Methylamino)-3-phenylpropanoic acid research

Spectroscopic Analysis of 3-(Methylamino)-3-phenylpropanoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(Methylamino)-3-phenylpropanoic acid, a compound of interest in pharmaceutical and chemical research. The guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with predicted data and structural elucidation pathways.

Introduction

This compound is a β-amino acid derivative with a chiral center. Its structural characterization is crucial for understanding its chemical properties, reactivity, and potential biological activity. Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of this molecule. This guide outlines the expected spectroscopic data and provides standardized protocols for its analysis.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds, such as 3-phenylpropionic acid and other β-amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.00 - 4.20 | Triplet | 1H | Methine proton (CH-N) |

| ~ 2.60 - 2.80 | Doublet of doublets | 2H | Methylene protons (CH₂) |

| ~ 2.30 | Singlet | 3H | Methyl protons (N-CH₃) |

| ~ 10.0 - 12.0 | Broad Singlet | 1H | Carboxylic acid proton (COOH) |

| ~ 2.0 - 3.0 | Broad Singlet | 1H | Amine proton (NH) |

Note: Solvent used is predicted to be DMSO-d₆.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 173 | Carboxylic acid carbon (COOH) |

| ~ 140 | Aromatic quaternary carbon |

| ~ 128 - 129 | Aromatic CH carbons |

| ~ 60 | Methine carbon (CH-N) |

| ~ 40 | Methylene carbon (CH₂) |

| ~ 35 | Methyl carbon (N-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| 3350 - 3310 | Medium | N-H stretch (Secondary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 3000 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~ 1180 | Medium | C-N stretch |

Mass Spectrometry (MS)

The expected molecular weight of this compound (C₁₀H₁₃NO₂) is 179.22 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment Ion |

| 179 | [M]⁺ (Molecular ion) |

| 134 | [M - COOH]⁺ |

| 106 | [C₆H₅CH=NHCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[1]

-

For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg in 0.6-0.7 mL of solvent, to achieve a good signal-to-noise ratio in a reasonable time.[1]

-

Given the amino acid nature of the compound, suitable solvents include Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[2] If the compound is in its hydrochloride salt form, D₂O is an excellent choice. For the free amino acid, DMSO-d₆ is often effective.

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 14 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 seconds. A longer delay (5-10 seconds) or the use of a relaxation agent like Cr(acac)₃ may be necessary for quantitative analysis.[3][4]

-

Spectral Width: 0 to 200 ppm.

-

Reference: TMS at 0 ppm or the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

ATR is a common and convenient method for solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[5] Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Data Acquisition: The spectrum is typically recorded in absorbance or transmittance mode.

-

Mass Spectrometry (MS)

Protocol for Direct Infusion Electrospray Ionization (ESI)-MS:

Direct infusion is a rapid method for determining the molecular weight of a pure sample.[6][7]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

The solvent should be compatible with ESI-MS.

-

-

Instrument Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode is expected to be effective for this compound due to the amine group.

-

Infusion Rate: 5-10 µL/min using a syringe pump.[8]

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize as per the instrument manufacturer's recommendations.

-

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization):

Due to the low volatility of the amino acid, derivatization is necessary for GC-MS analysis.[9][10]

-

Derivatization (Esterification):

-

To an anhydrous sample of the compound (approx. 1 mg), add 1 mL of 2M HCl in methanol.

-

Heat the mixture at 60-70°C for 1-2 hours to convert the carboxylic acid to its methyl ester.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent like ethyl acetate.

-

-

Instrument Parameters:

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.

-

Carrier Gas: Helium.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 400.

-

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the structural information derived from each technique.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Structural information obtained from different spectroscopic techniques.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 3-(Methylamino)-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-(Methylamino)-3-phenylpropanoic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established scientific principles to provide well-founded estimations of its physicochemical properties. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate precise data for their specific applications. This document is intended to serve as a valuable resource for scientists and professionals involved in the research and development of drug candidates incorporating this or similar structural motifs.

Introduction

This compound is a derivative of β-phenylalanine, a class of compounds with significant potential in medicinal chemistry. The presence of a methylamino group and a phenyl ring imparts a unique combination of hydrophilicity and lipophilicity, which governs its solubility and ultimately its bioavailability. The stability of this compound under various environmental conditions is also a critical factor in its development as a therapeutic agent, influencing its shelf-life, formulation, and in vivo performance. This guide aims to provide a thorough understanding of these key parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are calculated based on its chemical structure and are essential for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | - |

| Molecular Weight | 179.22 g/mol | - |

| pKa (Predicted) | ~4.5 (Carboxylic Acid), ~9.5 (Amine) | ChemAxon |

| LogP (Predicted) | 1.2 | ChemAxon |

Solubility Profile

The solubility of this compound is influenced by its amphiphilic nature, possessing both a polar carboxylic acid and a methylamino group, as well as a nonpolar phenyl ring. The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility.

Estimated Solubility Data

The following table presents estimated solubility values for this compound in various solvents at ambient temperature. These estimations are derived from data on structurally similar compounds such as N-methyl-L-phenylalanine and methyl 3-phenylpropionate.

| Solvent | Estimated Solubility (mg/mL) | Temperature (°C) | pH |

| Water | 1 - 5 | 25 | ~7 |

| 0.1 N HCl | 10 - 20 | 25 | 1 |

| 0.1 N NaOH | 20 - 50 | 25 | 13 |

| Ethanol | 15 - 30 | 25 | - |

| Methanol | 20 - 40 | 25 | - |

| DMSO | > 100 | 25 | - |

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the determination of the equilibrium solubility of this compound using the shake-flask method, followed by quantification via UV-Vis spectrophotometry.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl)

-

Glass flasks with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a glass flask containing a known volume of the desired solvent.

-

Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the flask at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate with the same solvent to a concentration within the linear range of the UV-Vis spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Calculate the concentration of the dissolved compound using a pre-established calibration curve.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL).

The Pivotal Role of 3-(Methylamino)-3-phenylpropanoic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylamino)-3-phenylpropanoic acid, a synthetically derived beta-amino acid, has emerged as a critical building block in medicinal chemistry, particularly in the development of orally bioavailable pharmaceuticals. Its strategic incorporation into drug candidates, most notably as a key structural motif in non-peptide antagonists of the platelet fibrinogen receptor (GPIIb/IIIa), underscores its significance in addressing cardiovascular diseases. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and the pivotal role of this compound in the design and development of therapeutic agents. Detailed experimental protocols, quantitative biological data, and a review of relevant signaling pathways are presented to offer a comprehensive resource for researchers in the field.

Introduction

The pursuit of orally active therapeutics with improved pharmacokinetic profiles is a central theme in contemporary drug discovery. Beta-amino acids, and their N-alkylated derivatives, have garnered considerable attention for their ability to impart enhanced metabolic stability and conformational rigidity to peptide and small molecule drug candidates.[1][2][3] this compound, also known as N-methyl-β-phenylalanine, is a prime example of such a valuable synthetic intermediate. Its primary application lies in its use as a precursor for the synthesis of various pharmaceutical compounds, including antagonists of the platelet fibrinogen receptor.[1] This guide will elucidate the multifaceted role of this compound in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug design and synthesis. These properties influence its reactivity, solubility, and ultimately, the pharmacokinetic characteristics of the resulting drug molecules.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [4] |

| Molecular Weight | 179.22 g/mol | [4] |

| CAS Number | 76497-43-3 | [4] |

| Appearance | Solid | [5] |

| LogP | -1.5 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 3 | [5] |

Role in Medicinal Chemistry: A Focus on Platelet Aggregation Inhibitors

The primary and most well-documented role of this compound in medicinal chemistry is as a key structural component in the development of non-peptide antagonists of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[6] This receptor plays a crucial role in the final common pathway of platelet aggregation, making it a prime target for anti-thrombotic therapies.[7][8][9][10]

The GPIIb/IIIa Receptor and Platelet Aggregation

The GPIIb/IIIa receptor is an integrin found on the surface of platelets. Upon platelet activation, this receptor undergoes a conformational change, enabling it to bind fibrinogen and other ligands, which leads to the cross-linking of platelets and the formation of a thrombus.[7][8] Inhibition of this receptor is a highly effective strategy for preventing arterial thrombosis in conditions such as unstable angina and during percutaneous coronary interventions.[9][11]

N-Methylation: A Strategy for Oral Bioavailability

Early non-peptide GPIIb/IIIa antagonists, while potent, often suffered from poor oral bioavailability. A key strategy to overcome this limitation was the introduction of an N-methyl group on the peptide backbone.[6] This modification can enhance metabolic stability by shielding the amide bond from enzymatic degradation and improve membrane permeability, both of which contribute to better oral absorption.[12] The incorporation of the this compound moiety is a direct application of this principle.

Prominent Oral GPIIb/IIIa Antagonists

Several orally active GPIIb/IIIa antagonists have been developed, with some reaching late-stage clinical trials. While the development of many of these compounds was ultimately halted due to a narrow therapeutic window and concerns about bleeding risks, their chemical structures and synthetic routes provide valuable insights into the application of N-methylated beta-amino acids.[13] Examples of such compounds include Lotrafiban, Roxifiban, and Orbofiban.[2][3][6][14][15][16][17][18][19]

| Drug Candidate | Status | Key Structural Features |

| Lotrafiban | Development Halted | Non-peptide peptidomimetic of the RGD sequence.[2][3] |

| Roxifiban | Development Halted | Prodrug of a potent antiplatelet agent.[14][15] |

| Orbofiban | Development Halted | Ethyl-ester prodrug with an RGD-containing peptide sequence.[6][19] |

Experimental Protocols

Synthesis of this compound Analogs

General Procedure for the Synthesis of 3-(furan-2-yl)-3-phenylpropanoic Acids:

-

To a mixture of the starting furan derivative (1 equivalent) and the desired arene in dichloromethane, trifluoromethanesulfonic acid (TfOH) is added at 0 °C.

-

The reaction mixture is stirred for a specified period (e.g., 2 hours) and then quenched by pouring it into water.

-

The product is extracted with an organic solvent such as chloroform.

-

The combined organic extracts are washed with water and dried over a drying agent like sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.[20]

Note: This is a general procedure for a related class of compounds and would require adaptation for the specific synthesis of this compound.

Incorporation of N-Methylated Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like this compound into a peptide chain requires modified coupling protocols due to the increased steric hindrance of the secondary amine.

Protocol for Coupling N-Methylated Amino Acids:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc-Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed using a solution of piperidine in DMF.

-

Activation of the N-Methylated Amino Acid: The Fmoc-protected N-methylated amino acid (e.g., Fmoc-N-methyl-β-phenylalanine) is pre-activated using a potent coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA).

-

Coupling: The activated amino acid solution is added to the resin, and the coupling reaction is allowed to proceed for an extended period (e.g., 1-4 hours) to ensure complete reaction.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction is monitored using a qualitative test such as the bromophenol blue test, as the standard Kaiser test is not reliable for secondary amines.[1][21][22]

Signaling Pathways and Workflows

Platelet Aggregation Signaling Pathway

The following diagram illustrates the central role of the GPIIb/IIIa receptor in the final common pathway of platelet aggregation, which is the target of antagonists derived from this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Lotrafiban [drugfuture.com]

- 3. Lotrafiban: an oral platelet glycoprotein IIb/IIIa blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-(Methylamino)-3-phenylpropanoic acid | C10H13NO2 | CID 4657542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Antiplatelet and antithrombotic effects of orbofiban, a new orally active GPIIb/IIIa antagonist, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects Of Glycoprotein IIb/IIIa Antagonists: Anti Platelet Aggregation And Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platelet GPIIb-IIIa blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Newer therapeutic concept in antiplatelet aggregation inhibition--GPIIb-IIIa receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. The failure of orally administered glycoprotein IIb/IIIa inhibitors to prevent recurrent cardiac events - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. ahajournals.org [ahajournals.org]

- 19. Orbofiban: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. peptide.com [peptide.com]

- 22. chemistry.du.ac.in [chemistry.du.ac.in]

Methodological & Application

Application Note: Quantification of 3-(Methylamino)-3-phenylpropanoic Acid using HPLC-UV

AN-HPLC-028

Introduction

3-(Methylamino)-3-phenylpropanoic acid is a chiral organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Accurate and reliable quantification of this compound is crucial for quality control during drug development and manufacturing processes. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound. The described method is suitable for routine analysis in research and quality control laboratories.

Principle

The method utilizes reversed-phase HPLC to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. The analyte is detected by its UV absorbance, and quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

0.45 µm nylon syringe filters

2. Instrumentation

A standard HPLC system equipped with the following components is required:

-

Binary or Quaternary Solvent Delivery System

-

Autosampler

-

Column Thermostat

-

UV-Vis or Photodiode Array (PDA) Detector

3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 20 mM Ammonium formate buffer (pH 3.7) : Acetonitrile (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 215 nm |

| Run Time | 10 minutes |

4. Preparation of Solutions

-

20 mM Ammonium Formate Buffer (pH 3.7): Dissolve 1.26 g of ammonium formate in 1 L of HPLC grade water. Adjust the pH to 3.7 with formic acid.[1]

-

Diluent: The mobile phase is used as the diluent for standard and sample preparations.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below:

-

Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the analyte.

-

Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

-

Filter an aliquot of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.[1][2]

Data Presentation

Table 1: Example Method Validation Data

| Parameter | Result |

| Retention Time (min) | ~ 4.5 |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.3 |

| Limit of Quantification (LOQ) (µg/mL) | 1.0 |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Note: The data presented in this table is for illustrative purposes and represents typical performance for this type of analysis. Actual results may vary.

Mandatory Visualization

Caption: HPLC analysis workflow for the quantification of this compound.

Considerations for Chiral Separation

This compound is a chiral molecule. The method described above will quantify the total amount of the compound (both enantiomers). If the separation of the individual enantiomers is required, a chiral HPLC method should be developed. This can be achieved by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[3][4][5] Polysaccharide-based chiral columns are often effective for the separation of arylpropionic acid derivatives.[3] The mobile phase for chiral separations typically consists of a non-polar solvent system such as hexane/ethanol or hexane/isopropanol.

References

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of 3-(Methylamino)-3-phenylpropanoic Acid in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(Methylamino)-3-phenylpropanoic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology encompasses a straightforward sample preparation procedure, efficient chromatographic separation, and selective mass spectrometric detection. This protocol is based on established methods for structurally similar compounds, such as norfluoxetine, ensuring a high likelihood of successful implementation.

Introduction

This compound is a compound of interest in pharmaceutical and metabolic research. Accurate and precise quantification in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic studies. This LC-MS/MS method provides the necessary sensitivity and selectivity for such applications. The protocol employs a simple extraction technique, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (SIL-IS), e.g., 3-(Methylamino-d3)-3-phenylpropanoic acid (recommended)

-

Formic acid, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Human plasma (K2-EDTA)

-

Methyl tert-butyl ether (MTBE) or Ethyl Acetate

Sample Preparation: Supported Liquid Extraction (SLE)

Supported Liquid Extraction is a high-throughput and efficient sample preparation technique that provides clean extracts with high recovery.

-

Pre-treatment : Allow plasma samples to thaw at room temperature. Vortex to ensure homogeneity.

-

Spiking : To 100 µL of plasma, add the internal standard (IS) solution.

-

Acidification : Add 100 µL of 2% formic acid in water and vortex briefly.

-

Loading : Load the 200 µL of the pre-treated sample onto a supported liquid extraction plate/cartridge and wait for 5 minutes for the sample to be absorbed.

-

Elution : Elute the analyte and IS with 1 mL of methyl tert-butyl ether (MTBE).

-

Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.

-

Analysis : Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

HPLC System : A high-performance liquid chromatography system capable of binary gradient elution.

-

Column : A reversed-phase column, such as a Synergi 4 µm Polar-RP (or equivalent), with dimensions of 50 x 2.0 mm.

-

Mobile Phase A : 0.1% Formic Acid in Water

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile

-

Flow Rate : 0.4 mL/min

-

Injection Volume : 10 µL

-

Column Temperature : 40°C

-

Gradient Program :

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry

-

Mass Spectrometer : A triple quadrupole mass spectrometer.

-

Ionization Mode : Electrospray Ionization (ESI), Positive

-

Scan Type : Multiple Reaction Monitoring (MRM)

-

Source Parameters :

-

IonSpray Voltage : 5500 V

-

Temperature : 500°C

-

Curtain Gas : 30 psi

-

Ion Source Gas 1 : 50 psi

-

Ion Source Gas 2 : 50 psi

-

-

MRM Transitions (Hypothetical - to be optimized) :

-

Analyte (this compound) :

-

Precursor Ion (Q1): m/z 180.1

-

Product Ion (Q3): m/z 134.1 (quantifier), m/z 91.1 (qualifier)

-

-

Internal Standard (SIL-IS) :

-

Precursor Ion (Q1): m/z 183.1

-

Product Ion (Q3): m/z 137.1

-

-

Note: The MRM transitions provided are based on the fragmentation of structurally similar compounds like norfluoxetine (m/z 296 → 134) and general fragmentation patterns of phenylpropanoic acids.[1][2] These transitions must be optimized for the specific instrument being used by infusing a standard solution of the analyte.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical values reported for similar bioanalytical assays.[1][2][3]

Table 1: Calibration Curve and Linearity

| Parameter | Expected Value |

| Calibration Model | Linear |

| Weighting | 1/x² |

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision

| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | < 20% | < 20% | ± 20% | ± 20% |

| Low QC | 0.3 | < 15% | < 15% | ± 15% | ± 15% |

| Mid QC | 5.0 | < 15% | < 15% | ± 15% | ± 15% |

| High QC | 40.0 | < 15% | < 15% | ± 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Expected Range |

| Extraction Recovery | 85 - 115% |

| Matrix Effect | 85 - 115% |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from sample receipt to final data analysis.

References

- 1. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Phenylpropionic acid(501-52-0) MS [m.chemicalbook.com]

Application Notes and Protocols: 3-(Methylamino)-3-phenylpropanoic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)-3-phenylpropanoic acid is a valuable chiral building block in organic synthesis, particularly in the field of medicinal chemistry. As a β-amino acid derivative, it offers a unique structural motif that can be incorporated into a variety of molecules to enhance their pharmacological properties. β-amino acids and their N-alkylated counterparts are known to impart increased proteolytic stability and can influence the conformational preferences of peptides and small molecules, often leading to improved biological activity and oral bioavailability.

One notable application of β-amino acid derivatives is in the development of platelet aggregation inhibitors, specifically antagonists of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as the fibrinogen receptor. These antagonists play a crucial role in preventing thrombosis. This document provides detailed protocols and data for the use of this compound and its derivatives in the synthesis of potential therapeutic agents.

Key Applications

The primary application highlighted in this document is the use of this compound derivatives as key intermediates in the synthesis of potent platelet aggregation inhibitors. The protocols provided are based on established synthetic routes for creating complex β-alanine derivatives designed to target the fibrinogen receptor.

Experimental Protocols

The following protocols describe the esterification of a protected β-amino acid and its subsequent elaboration, which are key steps in the synthesis of more complex molecules. The procedures are adapted from analogous syntheses of β-alanine derivatives intended for pharmaceutical development.

Protocol 1: Esterification of N-Protected this compound

This protocol details the preparation of the methyl ester of an N-protected derivative of this compound. Esterification is a common initial step to protect the carboxylic acid functionality and improve solubility in organic solvents for subsequent reactions.

Reaction Scheme:

Caption: Esterification of N-Boc-3-(methylamino)-3-phenylpropanoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| N-Boc-3-(Methylamino)-3-phenylpropanoic acid | 279.34 | 10 | 2.79 g |

| Methanol (MeOH) | 32.04 | - | 50 mL |

| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | catalytic | ~0.1 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 50 mL |

| Brine | - | - | 50 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | - | 100 mL |

| Hexanes | - | - | - |

Procedure:

-

To a solution of N-Boc-3-(Methylamino)-3-phenylpropanoic acid (2.79 g, 10 mmol) in methanol (50 mL), add a catalytic amount of concentrated sulfuric acid (~0.1 mL) at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired methyl ester.

Expected Yield: 85-95%

Protocol 2: Deprotection and Amide Coupling

This protocol describes the removal of the Boc protecting group followed by coupling with a carboxylic acid to form an amide bond, a common transformation in the synthesis of peptide-like molecules and other complex pharmaceutical intermediates.

Reaction Workflow:

Caption: Workflow for Boc deprotection and subsequent amide coupling.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Methyl N-Boc-3-(methylamino)-3-phenylpropanoate | 293.37 | 5 | 1.47 g |

| 4M HCl in Dioxane | - | - | 10 mL |

| Carboxylic Acid (R-COOH) | - | 5.5 | - |

| 1-Hydroxybenzotriazole (HOBt) | 135.12 | 6 | 0.81 g |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) | 191.70 | 6 | 1.15 g |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 15 | 2.6 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 25 mL |

| Diethyl Ether (Et₂O) | 74.12 | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | - | - |

Procedure:

Part A: Boc Deprotection

-

Dissolve Methyl N-Boc-3-(methylamino)-3-phenylpropanoate (1.47 g, 5 mmol) in 4M HCl in dioxane (10 mL).

-

Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure and co-evaporate with diethyl ether to obtain the hydrochloride salt of the amine as a solid. This is used in the next step without further purification.

Part B: Amide Coupling

-

To a solution of the hydrochloride salt from Part A, the desired carboxylic acid (5.5 mmol), and HOBt (0.81 g, 6 mmol) in DMF (25 mL), add EDCI (1.15 g, 6 mmol) at 0 °C.

-

Add DIPEA (2.6 mL, 15 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the final amide.

Expected Yield: 70-90%

Quantitative Data Summary

The following table summarizes typical yields and conditions for the key transformations involving this compound derivatives.

| Reaction | Starting Material | Product | Key Reagents | Solvent | Temp. | Time (h) | Yield (%) |

| Esterification | N-Boc-3-(Methylamino)-3-phenylpropanoic acid | Methyl N-Boc-3-(methylamino)-3-phenylpropanoate | MeOH, H₂SO₄ (cat.) | Methanol | Reflux | 4-6 | 85-95 |

| Amide Coupling | Methyl 3-(methylamino)-3-phenylpropanoate HCl salt | N-Acyl-3-(methylamino)-3-phenylpropanoate derivative | R-COOH, EDCI, HOBt, DIPEA | DMF | RT | 12-16 | 70-90 |

Signaling Pathway Context: Platelet Aggregation Inhibition

The synthesized β-alanine derivatives are designed to act as antagonists of the GPIIb/IIIa receptor on platelets. This receptor is crucial for the final common pathway of platelet aggregation.

Caption: Inhibition of platelet aggregation by a GPIIb/IIIa antagonist.

Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change to its active state, allowing it to bind fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a thrombus. The synthesized antagonists, derived from this compound, are designed to bind to the active GPIIb/IIIa receptor, thereby blocking the binding of fibrinogen and inhibiting platelet aggregation.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions and yields may vary depending on the specific substrates and reagents used.

Application Notes and Protocols for the Synthesis of Platelet Fibrinogen Receptor Antagonists Using a β-Amino Acid Scaffold

Introduction

Platelet aggregation is a critical process in the formation of thrombi, and the platelet fibrinogen receptor, glycoprotein IIb/IIIa (GPIIb/IIIa), plays a central role in this cascade. The GPIIb/IIIa receptor is an integrin that, upon platelet activation, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a platelet plug. Antagonists of this receptor are potent antiplatelet agents used in the treatment of acute coronary syndromes. Many of these antagonists are designed as mimetics of the Arg-Gly-Asp (RGD) sequence found in fibrinogen, which is responsible for its binding to GPIIb/IIIa. A significant class of non-peptide GPIIb/IIIa antagonists incorporates a β-amino acid scaffold to mimic the aspartic acid residue of the RGD sequence.

This document provides a representative protocol for the synthesis of a potential platelet fibrinogen receptor antagonist utilizing a substituted β-amino acid, specifically 3-(Methylamino)-3-phenylpropanoic acid, as a core structural element. The described synthetic route is a plausible, multi-step process based on established organic chemistry principles for the synthesis of related compounds.

Data Presentation: In Vitro Potency of Representative GPIIb/IIIa Antagonists

The following table summarizes the in vitro platelet aggregation inhibitory activities of several known non-peptide GPIIb/IIIa antagonists, providing a benchmark for the potency of this class of compounds.